Ethyl 5-(4-bromophenyl)pyrazolidine-3-carboxylate
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Overview
Description
Ethyl 5-(4-bromophenyl)pyrazolidine-3-carboxylate is a chemical compound belonging to the pyrazolidine family. Pyrazolidines are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl ester group and a bromophenyl substituent, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-bromophenyl)pyrazolidine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl 3-(4-bromophenyl)-2-cyanoacrylate with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to yield the desired pyrazolidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-bromophenyl)pyrazolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Pyrazolidinones
Reduction: Alcohol derivatives
Substitution: Various substituted pyrazolidine derivatives
Scientific Research Applications
Ethyl 5-(4-bromophenyl)pyrazolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-bromophenyl)pyrazolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and targets depend on the specific application and require further research .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate
- Ethyl 1-(4-bromophenyl)-3-methyl-1H-pyrazole-5-carboxylate
- Ethyl 1-(4-bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylate
Uniqueness
Ethyl 5-(4-bromophenyl)pyrazolidine-3-carboxylate is unique due to its pyrazolidine ring structure, which imparts distinct chemical and biological properties. Unlike pyrazole derivatives, pyrazolidines have a saturated ring, affecting their reactivity and interaction with biological targets .
Properties
Molecular Formula |
C12H15BrN2O2 |
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Molecular Weight |
299.16 g/mol |
IUPAC Name |
ethyl 5-(4-bromophenyl)pyrazolidine-3-carboxylate |
InChI |
InChI=1S/C12H15BrN2O2/c1-2-17-12(16)11-7-10(14-15-11)8-3-5-9(13)6-4-8/h3-6,10-11,14-15H,2,7H2,1H3 |
InChI Key |
DURVMUZZTPVNLK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(NN1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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